Denbufylline

Catalog No.
S575041
CAS No.
57076-71-8
M.F
C16H24N4O3
M. Wt
320.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Denbufylline

CAS Number

57076-71-8

Product Name

Denbufylline

IUPAC Name

1,3-dibutyl-7-(2-oxopropyl)purine-2,6-dione

Molecular Formula

C16H24N4O3

Molecular Weight

320.39 g/mol

InChI

InChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3

InChI Key

HJPRDDKCXVCFOH-UHFFFAOYSA-N

SMILES

Array

Synonyms

1,3-Di-n-butyl-7-[2’-oxopropyl)xanthine; BRL 30892; 1,3-Dibutyl-3,7-dihydro-7-(2-oxopropyl)-1H-purine-2,6-dione;

Canonical SMILES

CCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C

The exact mass of the compound Denbufylline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Xanthines - Supplementary Records. It belongs to the ontological category of oxopurine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Denbufylline (CAS 57076-71-8) is a synthetic xanthine derivative and a highly selective phosphodiesterase-4 (PDE4) inhibitor [1]. Unlike first-generation non-selective xanthines, denbufylline is structurally optimized to specifically block the degradation of intracellular cyclic AMP (cAMP) without significant off-target effects on other PDE isoenzymes or adenosine receptors [2]. In industrial and academic procurement, it serves as a critical pharmacological tool and structural benchmark for evaluating airway smooth muscle relaxation, anti-inflammatory pathways, and leukocyte function [3]. Its defined physicochemical profile, including reliable high-concentration solubility in DMSO, makes it a dependable reference standard for high-throughput screening and in vitro cellular assays .

Substituting denbufylline with classic xanthine derivatives (e.g., theophylline or pentoxifylline) or alternative PDE4 inhibitors (e.g., rolipram) severely compromises assay specificity and structural relevance [1]. Theophylline exhibits weak, non-selective PDE inhibition coupled with high off-target affinity for adenosine receptors, introducing confounding cardiovascular and neurological variables into cellular models [2]. Pentoxifylline demonstrates an inverted selectivity profile, favoring PDE5 over PDE4, making it unsuitable for cAMP-specific pathway isolation [1]. While rolipram is a standard PDE4 inhibitor, it belongs to the pyrrolidinone class; substituting it for denbufylline eliminates the ability to study xanthine-specific structure-activity relationships (SAR) [3]. Procurement of exact denbufylline is therefore strictly required for isolating PDE4-driven responses within a xanthine-based molecular framework.

PDE4 vs. PDE5 Isoenzyme Selectivity

Denbufylline demonstrates profound target selectivity for PDE4 over PDE5, distinguishing it from other xanthine derivatives like pentoxifylline. In comparative enzymatic assays, denbufylline achieved a PDE4 IC50 of 0.76 µM and a PDE5/PDE4 selectivity ratio of 7.11[1]. In stark contrast, pentoxifylline exhibited a PDE4 IC50 of 135 µM and an inverted selectivity ratio of 0.55, favoring PDE5 [1].

Evidence DimensionPDE4 Inhibitory Potency and Isoenzyme Selectivity
Target Compound DataPDE4 IC50 = 0.76 µM; PDE5/PDE4 ratio = 7.11
Comparator Or BaselinePentoxifylline (PDE4 IC50 = 135 µM; PDE5/PDE4 ratio = 0.55)
Quantified Difference177-fold greater potency for PDE4 and reversed isoenzyme selectivity
ConditionsHuman recombinant PDE4 and PDE5 subtype assays

Ensures researchers are specifically targeting PDE4-mediated cAMP pathways rather than PDE5-mediated cGMP pathways when utilizing a xanthine scaffold.

Eosinophil Respiratory Burst Suppression

In primary human leukocyte models, denbufylline exhibits superior potency in suppressing cyclic AMP PDE activity compared to standard pyrrolidinone-based inhibitors. Denbufylline achieved an IC50 of 360 nM in human eosinophil homogenates, outperforming both rolipram (IC50 = 550 nM) and Ro 20-1724 (IC50 = 3.0 µM)[1].

Evidence DimensionInhibition of cyclic AMP PDE activity in eosinophils
Target Compound DataIC50 = 360 nM
Comparator Or BaselineRolipram (IC50 = 550 nM) and Ro 20-1724 (IC50 = 3.0 µM)
Quantified Difference1.5-fold more potent than rolipram; 8.3-fold more potent than Ro 20-1724
ConditionsCyclic AMP PDE activity assay using human peripheral blood eosinophil homogenates

Validates denbufylline as a highly potent reference standard for evaluating the suppression of inflammatory respiratory bursts in asthma and COPD models.

Inhibition of PBMC Proliferation in Autoimmune Models

Denbufylline provides a structurally distinct but equally potent alternative to rolipram for immunomodulatory screening. In phytohaemagglutinin (PHA)-stimulated human peripheral blood mononuclear cells (HPBM) from atopic dermatitis patients, denbufylline inhibited proliferation with an IC50 of 0.26 µM, closely matching the benchmark rolipram (IC50 = 0.28 µM) while significantly outperforming Ro 20-1724 (IC50 = 1.49 µM) [1].

Evidence DimensionInhibition of PHA-stimulated HPBM proliferation
Target Compound DataIC50 = 0.26 µM
Comparator Or BaselineRolipram (IC50 = 0.28 µM) and Ro 20-1724 (IC50 = 1.49 µM)
Quantified DifferenceEquivalent potency to rolipram; 5.7-fold more potent than Ro 20-1724
ConditionsIn vitro proliferation assay using HPBM from atopic dermatitis subjects

Provides a highly potent, xanthine-based alternative to pyrrolidinones for baseline comparative studies in autoimmune and dermatological in vitro models.

Formulation Suitability and Stock Solution Stability

For high-throughput screening and long-term cellular assays, denbufylline offers a reliable physicochemical profile. It is soluble up to 33 mg/mL (103 mM) in DMSO (requiring ultrasonic warming), allowing for the preparation of highly concentrated stock solutions . Furthermore, these aliquoted stock solutions maintain stability for up to 6 months when stored at -80°C, preventing product inactivation from repeated freeze-thaw cycles .

Evidence DimensionMaximum solubility and long-term storage stability
Target Compound Data33 mg/mL (103 mM) in DMSO; stable for 6 months at -80°C
Comparator Or BaselineStandard in vitro assay requirements (typically 10-50 mM stock solutions)
Quantified DifferenceExceeds standard 10 mM stock concentration requirements by over 10-fold
ConditionsDMSO solvent with ultrasonic warming; -80°C storage

Guarantees sufficient stock concentration and freeze-thaw stability for reproducible high-throughput screening and extended cell culture experiments.

Xanthine-Based Structure-Activity Relationship (SAR) Benchmarking

Denbufylline is the preferred reference standard when synthesizing and evaluating novel xanthine derivatives for PDE4 selectivity [1]. Because it avoids the off-target adenosine receptor affinity and PDE5 cross-reactivity seen in older xanthines like theophylline and pentoxifylline, it provides a clean baseline for optimizing the xanthine scaffold in medicinal chemistry programs.

Eosinophil and Mast Cell Degranulation Assays

Applied as a potent cAMP-elevating agent in human leukocyte models to study the suppression of superoxide anion generation and inflammatory cytokine release [2]. Its validated sub-micromolar IC50 in human eosinophil homogenates makes it a critical positive control for in vitro respiratory disease research, particularly in asthma and COPD models.

Comparative Pharmacological Profiling in Autoimmunity

Utilized alongside rolipram in PBMC proliferation assays to differentiate the immunomodulatory effects of distinct PDE4 inhibitor structural classes [3]. Its equivalent potency to rolipram ensures that researchers can accurately compare xanthine-driven versus pyrrolidinone-driven pathway inhibition in lupus or atopic dermatitis models.

High-Throughput PDE Isoenzyme Screening Panels

Procured as a highly selective positive control for PDE4 over PDE1, PDE2, PDE3, and PDE5 in commercial kinase and phosphodiesterase profiling panels [1]. Its defined solubility (103 mM in DMSO) and 6-month stability at -80°C ensure reproducible performance across large-scale automated screening workflows .

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

320.18484064 Da

Monoisotopic Mass

320.18484064 Da

Heavy Atom Count

23

UNII

04B949KO6F

MeSH Pharmacological Classification

Phosphodiesterase Inhibitors

Other CAS

57076-71-8

Wikipedia

Denbufylline

Dates

Last modified: 08-15-2023

Preparation of enantiopure (R)-hydroxy metabolite of denbufylline using immobilized Lactobacillus kefiri DSM 20587 as a catalyst

Elzbieta Pekala, Joachim C Burbiel, Christa E Müller
PMID: 18973221   DOI: 10.1002/chir.20665

Abstract

Lactobacillus kefiri DSM 20587 cells were immobilized in calcium alginate and carrageenan. The immobilized cells were used as biocatalysts for the enantioselective reduction of the methyl ketone group of denbufylline to synthesize the enantiopure (R)-hydroxy metabolite: (-)-1,3-dibutyl-7-((2'R)-hydroxypropyl)-1H-purine-2,6(3H,7H)-dione (1). The experimental conditions for the biotransformation were optimized. As denbufylline is insoluble in aqueous media, the influence of cosolvents (dimethylsulfoxide (DMSO), acetonitrile) and different concentrations of each solvent in the reaction mixture on the yield and enantiomeric excess of the final biotransformation product was studied. The maximum biotransformation yield (96-98%) and highest enantioselectivity (96% ee) for the obtained metabolite were reached using DMSO as a cosolvent at a concentration of 7.5% (v/v) in the presence of L. kefiri immobilized either in calcium alginate or in carrageenan. The absolute configuration of the stereogenic center of 1 was determined by applying Mosher's method.


Correlation between emetic effect of phosphodiesterase 4 inhibitors and their occupation of the high-affinity rolipram binding site in Suncus murinus brain

Ryo Hirose, Haruhiko Manabe, Hiromi Nonaka, Koji Yanagawa, Kaori Akuta, Soichiro Sato, Etsuo Ohshima, Michio Ichimura
PMID: 17658510   DOI: 10.1016/j.ejphar.2007.06.045

Abstract

We employed an ex vivo [(3)H]rolipram binding experiment to elucidate the mechanism of emetic activity of phosphodiesterase 4 inhibitors. In Suncus murinus (an insectivore used for evaluation of emesis), emetic potential as well as ability to occupy the high-affinity rolipram binding site in brain membrane fraction in vivo were determined for phosphodiesterase 4 inhibitors. In vitro, [(3)H]rolipram bound to the membrane fraction of S. murinus brain with high affinity and its value was comparable to that for rat brain (K(d)=3.6 nM and 3.5 nM, respectively). The test compounds included denbufylline, rolipram, piclamilast, CDP840 and KF19514, each of which possessed similar affinities for the rolipram binding sites in both S. murinus and rat brain. In S. murinus, these compounds induced emesis via intraperitoneal administration. Their ED(50) values were as follows: denbufylline (1.4 mg/kg), rolipram (0.16 mg/kg), piclamilast (1.8 mg/kg), CDP840 (20 mg/kg), and KF19514 (0.030 mg/kg). In addition, these compounds occupied the high-affinity rolipram binding site in vivo as detected by dose-dependent reduction in capacity of ex vivo [(3)H]rolipram binding in brain membrane fractions. A clear correlation was observed between dose required to induce emesis and that to occupy the high-affinity rolipram binding site for individual phosphodiesterase 4 inhibitors. We conclude that the emetic effect of phosphodiesterase 4 inhibitors is caused at least in part via binding to the high-affinity rolipram binding site in brain in vivo.


Regulation of human skin mast cell histamine release by PDE inhibitors

N Eskandari, R Bastan, P T Peachell
PMID: 24231152   DOI: 10.1016/j.aller.2013.07.011

Abstract

Mast cell and basophiles are thought to be central to inflammation that has an allergic basis as allergens activate these cells in an IgE-dependent manner to generate mediators such as histamine, eicosanoids and cytokines. Phosphodiesterase (PDE) is known to exist as multiple molecular forms of enzyme that metabolise the second messengers. Studies of our own have shown that, of a variety of isoform-selective drugs, the PDE4-selective inhibitors, such as rolipram, attenuate the IgE-mediated release of histamine from human basophiles but not from human lung mast cells (HLMC). The main aim of the present study was to characterise the type and role of PDEs regulating human skin mast cells by using selective and non-selective PDE inhibitors.
Cells were pre-treated for 15 min with these agents and then challenged with an optimal releasing concentration of anti IgE (1:300) for a further 25 min for the release of histamine.
The data show that all the selective PDE-inhibitor compounds (10(-5)M) were ineffective whereas the non-selective PDE inhibitor, theophylline (10(-3)M), inhibited histamine release from HSMC (74 ± 4% inhibition; p<0.05). None of the selective PDE inhibitors had any effect on histamine release from HLMC whereas, in basophiles, compounds with activity at PDE 4 (rolipram, denbufylline, Ro-2017, Org 30029) were effective inhibitors of histamine release.
The data suggest that unlike most inflammatory cells, PDE-selective inhibitors are ineffective stabilisers of HSMC activity which is similar to HLMC.


Sustained buccal delivery of the hydrophobic drug denbufylline using physically cross-linked palmitoyl glycol chitosan hydrogels

Lee Martin, Clive G Wilson, Fariba Koosha, Ijeoma F Uchegbu
PMID: 12551702   DOI: 10.1016/s0939-6411(02)00118-2

Abstract

A physically cross-linked palmitoyl glycol chitosan hydrogel has been evaluated as a controlled release system for the delivery of hydrophobic drugs via the buccal route. Samples of palmitoyl glycol chitosan (GCP) with diminishing hydrophobicity (GCP12>GCP11>GCP21) were synthesized, characterized by (1)H nuclear magnetic resonance and hydrogels prepared by freeze-drying an aqueous dispersion of the polymer in the presence of a model hydrophobic drug denbufylline and in some cases the soluble detergent sodium glycodeoxycholate (GDC). GDC was employed as a penetration enhancer. Gels were analysed for hydration, erosion, mucoadhesion and imaged by scanning electron microscopy. The buccal absorption of denbufylline from GCP12, denbufylline, GDC (20:12:1.5) formulations was also investigated in the rabbit model with Carbopol 974NF (CP), denbufylline, GDC (60:36:4) tablets used as controls. Denbufylline reduced the porosity, erosion and hydration of the gels while GDC increased the hydration and erosion. All gels were mucoadhesive but less so than the control CP tablets. Denbufylline was detected 0.5 h after dosing with the GCP12 formulation and delivery was sustained for at least 5 h after dosing. In comparison delivery from the CP tablets was not sustained and was first detected 1 h after dosing.


Pyrazolopyrimidine-2,4-dione sulfonamides: novel and selective calcitonin inducers

Adam M Gilbert, Stephen Caltabiano, Frank E Koehn, Zhen-jia Chen, Gerardo D Francisco, John W Ellingboe, Yogendra Kharode, AnnaMarie Mangine, Rita Francis, Mark TrailSmith, David Gralnick
PMID: 12014973   DOI: 10.1021/jm010554s

Abstract

A series of pyrazolo[4,3-d]pyrimidine sulfonamides and pyrazolo[3,4-d]pyrimidine sulfonamides have been synthesized. These compounds increase transcription of a calcitonin-luciferase promoter and production of cellular calcitonin in a calcitonin-secretion/RIA assay with minimized phosphodiesterase type 4 inhibitory activity at 30 microM as compared to structurally related xanthine methylene ketones such as denbufyllene. These two series are notable examples of small molecules that act as CT-inducers, a method to potentially treat bone loss diseases.


Anti-TNF-alpha properties of new 9-benzyladenine derivatives with selective phosphodiesterase-4- inhibiting properties

J M Reimund, P Raboisson, G Pinna, C Lugnier, J J Bourguignon, C D Muller
PMID: 11606060   DOI: 10.1006/bbrc.2001.5786

Abstract

In inflammatory cells, intracellular cAMP concentration is regulated by cyclic nucleotide phosphodiesterases 4. Therefore, PDE4 inhibition appears as a rational goal for treating acute or chronic inflammatory diseases. Selective PDE4 inhibitors have been developed, but due to unwanted side effects, search for new selective PDE4-inhibitors had to be pursued. Recently, Boichot et al. (J. Pharmacol. Exp. Ther. (2000) 292, 647-653) showed that 9-benzyladenine derivatives are selective PDE4 inhibitors. In vivo data in animals suggested that they may induce fewer side effects (emesis). We examined the effects of new 9-benzyladenines on TNF-alpha, interleukin (IL)-1beta, IL-6 and IL-8 production by lipopolysaccharide-activated peripheral blood mononuclear cells, and compared them to other PDEs inhibitors. Selected potent 9-benzyladenines, strongly inhibited TNF-alpha production. Interleukin-1beta, IL-6, and IL-8 production was not significantly affected. Our results suggest that some of these new adenines (i.e., NCS 675 and NCS 700), may be potential therapeutic candidates for the treatment of inflammatory diseases.


Denbufylline in dementia: a double-blind controlled study

T A Treves, A D Korczyn
PMID: 10559567   DOI: 10.1159/000017197

Abstract

The xanthine derivative denbufylline has been evaluated in the treatment of cognitive dysfunction in 110 patients with vascular or mixed dementia (VD) and 226 patients with dementia of the Alzheimer type (DAT). After a run-in period of 4 weeks, during which all patients received placebo, the patients were randomly allocated to denbufylline 25, 50 or 100 mg or to placebo given twice daily for 16 weeks. By the end of the study (completed by 68% of the patients), but also at enrollment, the scores obtained on the Mini-Mental State Examination (MMSE) were higher among those who had received denbufylline than among those who had received placebo, but the differences were not statistically significant; a dose effect of denbufylline was not observed and there was no significant difference in the mean scores of the digit substitution subtest (DSST) of the Wechsler memory test. The responses of patients with VD were similar to those of patients with DAT. When patients were compared in terms of those who received denbufylline versus those who received placebo, improvement in the MMSE scores was observed in 46% of the patients who received placebo and 67% among those who received denbufylline (p < 0.05). An inverse relationship was found between the improvement that occurred during the run-in period and that observed by the end of the study, had the patients received denbufylline or placebo. No major adverse event was ascribed to denbufylline. In conclusion, denbufylline was not deemed efficacious in the treatment of DAT or VD, although patients who received denbufylline tended to improve in terms of cognitive scores, but the effects were not statistically significant. MMSE scores were found to be higher among patients who received denbufylline when these latter were combined as a single group, regardless of their diagnosis or dosage regimen. A placebo effect was observed in about half the patients who completed the study. Copyrightz1999S.KargerAG, Basel


Activity of cyclic AMP phosphodiesterases and adenylyl cyclase in peripheral nerve after crush and permanent transection injuries

R S Walikonis, J F Poduslo
PMID: 9535895   DOI: 10.1074/jbc.273.15.9070

Abstract

Recent studies demonstrate that cAMP levels are tightly controlled during demyelination and remyelination in Schwann cells as cAMP decreases to 8-10% of normal following both sciatic nerve crush or permanent transection injury and only begins to increase in the crushed nerve after remyelination (Poduslo, J. F., Walikonis, R. S., Domec, M., Berg, C. T., and Holtz-Heppelmann, C. J. (1995) J. Neurochem. 65, 149-159). To investigate the mechanisms responsible for this change in cAMP levels, cAMP phosphodiesterase (PDE) and adenylyl cyclase activities were determined before and after sciatic nerve injury. Basal cAMP PDE activity in soluble endoneurial homogenates of normal nerve was 34.9 +/- 1.9 pmol/mg of protein/min (chi +/- S.E.; n = 10). This activity increased about 3-fold within 6 days following both injuries. Basal PDE activity remained elevated in the transected nerve, but declined to 70 pmol/mg of protein/min in the crushed nerve at 21 and 35 days following injury. Isozyme-specific inhibitors and stimulators were used to identify the PDE families in the sciatic nerve. The low Km cAMP-specific (PDE4) and the Ca2+/calmodulin-stimulated (PDE1) families were found to predominate in assays using endoneurial homogenates. The PDE4 inhibitor rolipram also increased cAMP levels significantly after incubation of endoneurial tissue with various isozyme-specific inhibitors, indicating that PDE4 plays a major role in determining cAMP levels. PDE4 mRNA was localized by in situ hybridization to cells identified as Schwann cells by colabeling of S100, a Schwann cell specific protein. Adenylyl cyclase activity declined following injury, from 3.7 pmol/mg of protein/min in normal nerve to 0.70 pmol/mg/min by 7 days following injury. Both decreased synthesis and increased degradation contribute, therefore, to the reduced levels of cAMP following peripheral nerve injury and are likely critical to the process of Wallerian degeneration.


Suppression of granulocyte/macrophage colony-stimulating factor release from human monocytes by cyclic AMP-elevating drugs: role of interleukin-10

P M Seldon, M A Giembycz
PMID: 11522597   DOI: 10.1038/sj.bjp.0704238

Abstract

1. Granulocyte/macrophage colony-stimulating factor (GM-CSF) is a pro-inflammatory cytokine secreted by cells of the monocyte/macrophage lineage and has been implicated in the pathogenesis of bronchitis and asthma. 2. In the present study we have evaluated the effect of several cyclic AMP-elevating agents on lipopolysaccharide (LPS)-induced GM-CSF release from human monocytes and the extent to which the anti-inflammatory cytokine, interleukin (IL)-10, is involved. 3. LPS evoked a concentration-dependent generation of GM-CSF from human monocytes that was inhibited, at the mRNA and protein level, by 8-Br-cyclic AMP, cholera toxin, prostaglandin E2 (PGE2) and a number of structurally dissimilar phosphodiesterase (PDE) 4 inhibitors. 4. Pre-treatment of monocytes with a concentration of an anti-IL-10 monoclonal antibody that abolished the inhibitory action of a maximally effective concentration of exogenous human recombinant IL-10, significantly augmented LPS-induced GM-CSF generation. This effect was associated with a parallel upwards displacement of the concentration-response curves that described the inhibition of GM-CSF by PGE2, 8-Br-cyclic AMP and the PDE4 inhibitor, rolipram, without significantly changing the potency of any drug. Consequently, the maximum percentage inhibition of GM-CSF release was reduced. Further experiments established that the reduction in the maximum inhibition of GM-CSF release seen in anti-IL-10-treated cells was not due to functional antagonism as rolipram, PGE2 and 8-Br-cyclic AMP were equi-effective at all concentrations of LPS studied. 5. These data indicate that cyclic AMP-elevating drugs attenuate the elaboration of GM-CSF from LPS-stimulated human monocytes by a mechanism that is not mediated via IL-10. Suppression of GM-CSF from monocytes may explain, at least in part, the efficacy of PDE4 inhibitors in clinical trials of chronic obstructive pulmonary disease.


Disease progression in MRL/lpr lupus-prone mice is reduced by NCS 613, a specific cyclic nucleotide phosphodiesterase type 4 (PDE4) inhibitor

Thérèse Keravis, Fanny Monneaux, Issaka Yougbaré, Lucien Gazi, Jean-Jacques Bourguignon, Sylviane Muller, Claire Lugnier
PMID: 22247763   DOI: 10.1371/journal.pone.0028899

Abstract

Systemic lupus erythematosus is a polymorphic and multigenic inflammatory autoimmune disease. Cyclic AMP (cAMP) modulates inflammation and the inhibition of cyclic nucleotide phosphodiesterase type 4 (PDE4), which specifically hydrolyzes cAMP, inhibits TNFα secretion. This study was aimed at investigating the evolution of PDE activity and expression levels during the course of the disease in MRL/lpr lupus-prone mice, and to evaluate in these mice the biological and clinical effects of treatments with pentoxifylline, denbufylline and NCS 613 PDE inhibitors. This study reveals that compared to CBA/J control mice, kidney PDE4 activity of MRL/lpr mice increases with the disease progression. Furthermore, it showed that the most potent and selective PDE4 inhibitor NCS 613 is also the most effective molecule in decreasing proteinuria and increasing survival rate of MRL/lpr mice. NCS 613 is a potent inhibitor, which is more selective for the PDE4C subtype (IC₅₀= 1.4 nM) than the other subtypes (PDE4A, IC₅₀= 44 nM; PDE4B, IC₅₀= 48 nM; and PDE4D, IC₅₀= 14 nM). Interestingly, its affinity for the High Affinity Rolipram Binding Site is relatively low (K(i) = 148 nM) in comparison to rolipram (K(i) = 3 nM). Finally, as also observed using MRL/lpr peripheral blood lymphocytes (PBLs), NCS 613 inhibits basal and LPS-induced TNFα secretion from PBLs of lupus patients, suggesting a therapeutic potential of NCS 613 in systemic lupus. This study reveals that PDE4 represent a potential therapeutic target in lupus disease.


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